![molecular formula C11H17NO B14049370 (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and an azabicyclo octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a substitution reaction, often using cyclopropylmethyl halides under basic conditions.
Oxidation and Functional Group Manipulation: The final step involves oxidation and other functional group manipulations to obtain the desired ketone.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
化学反応の分析
Types of Reactions
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Hydroxylated or carboxylated products.
Reduced Derivatives: Alcohols or alkanes.
Substituted Derivatives: Compounds with various functional groups replacing the cyclopropylmethyl group.
科学的研究の応用
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
作用機序
The mechanism of action of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways.
類似化合物との比較
Similar Compounds
(1R,5S)-8-(methyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure but lacks the cyclopropylmethyl group.
(1R,5S)-8-(ethyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure with an ethyl group instead of a cyclopropylmethyl group.
(1R,5S)-8-(propyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure with a propyl group.
Uniqueness
The uniqueness of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one lies in its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes the compound particularly interesting for its potential interactions with biological targets and its use in synthetic chemistry.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C11H17NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-10H,1-7H2/t9-,10+ |
InChIキー |
ORXWSZSJANOMOQ-AOOOYVTPSA-N |
異性体SMILES |
C1C[C@H]2CC(=O)C[C@@H]1N2CC3CC3 |
正規SMILES |
C1CC1CN2C3CCC2CC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


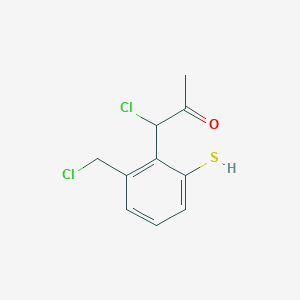
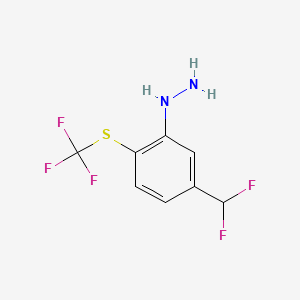
![Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14049296.png)


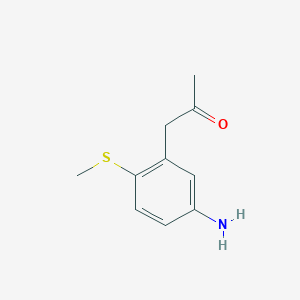
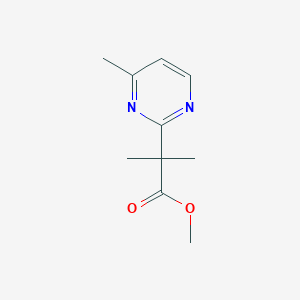

![1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide](/img/structure/B14049334.png)
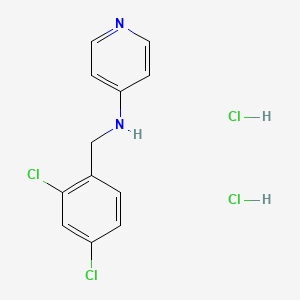


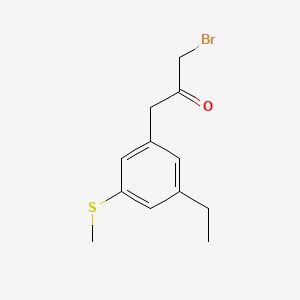
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
